Sigma-1 Receptor Affinity Profile
2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol exhibits potent binding affinity for the sigma-1 (σ1) receptor with an IC50 of 1.40 nM [1]. This value places the compound within the nanomolar potency range characteristic of optimized oxa-azaspiro[4.5]decane σ1 ligands, which have been reported with Ki values spanning 0.47–12.1 nM across multiple derivatives [2]. The target compound's potency approaches the high-affinity benchmark established by fluspidine (Ki = 0.59 nM), a spirocyclic piperidine σ1 ligand that has advanced to clinical PET imaging studies [3].
| Evidence Dimension | σ1 receptor binding affinity |
|---|---|
| Target Compound Data | IC50 = 1.40 nM |
| Comparator Or Baseline | Oxa-azaspiro[4.5]decane class range: Ki(σ1) = 0.47–12.1 nM; fluspidine: Ki = 0.59 nM |
| Quantified Difference | Target falls within high-affinity region of class range; approximately 2.4-fold less potent than fluspidine benchmark |
| Conditions | [3H]DTG radioligand competition binding assay in guinea pig cerebellum |
Why This Matters
Nanomolar σ1 receptor affinity positions this compound as a viable starting point for CNS-targeted probe development, particularly in pain and neurodegenerative disease programs where σ1 receptor modulation is validated.
- [1] BindingDB Entry BDBM50421895 (CHEMBL555890). Affinity data for 2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol at Sigma non-opioid intracellular receptor 1 (Human). View Source
- [2] Winge T, Schepmann D, Schmidt J, Wünsch B. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. 2020;28(10):115468. View Source
- [3] Ludwig FA, Laurini E, Schmidt J, Pricl S, Deuther-Conrad W, Wünsch B. [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. Pharmaceuticals. 2024;17(2):166. View Source
